

4-Hydroxyphenylacetic acid-d4 CAS number and molecular weight

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Compound of Interest

Compound Name: 4-Hydroxyphenylacetic acid-d4

Cat. No.: B12387213

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In-Depth Technical Guide: 4-Hydroxyphenylacetic acid-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **4-Hydroxyphenylacetic acid-d4**, a deuterated analog of the naturally occurring phenolic compound 4-Hydroxyphenylacetic acid. This guide is intended for professionals in research and drug development, offering detailed data, experimental protocols, and insights into its biological significance.

Core Compound Data

4-Hydroxyphenylacetic acid-d4 is a stable isotope-labeled compound valuable as an internal standard in quantitative analytical methodologies, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its physical and chemical properties are summarized below.



Parameter	Value	Reference
Compound Name	4-Hydroxyphenylacetic acid-d4	N/A
CAS Number	1219803-68-7	N/A
Molecular Formula	C8D4H4O3	[1]
Molecular Weight	156.17 g/mol	[1]
Parent Compound	4-Hydroxyphenylacetic acid	
Parent CAS Number	156-38-7	[2][3]
Parent Molecular Weight	152.15 g/mol	[2][3][4]

Experimental Protocols

The primary application of **4-Hydroxyphenylacetic acid-d4** is as an internal standard to ensure the accuracy and precision of analytical measurements. Below are representative experimental protocols for its use in LC-MS analysis and for studying its biological activity.

Protocol 1: Use as an Internal Standard in LC-MS/MS Analysis

This protocol outlines the general steps for using **4-Hydroxyphenylacetic acid-d4** as an internal standard for the quantification of 4-Hydroxyphenylacetic acid in biological samples like plasma or serum.

- 1. Preparation of Stock and Working Solutions:
- Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 4-Hydroxyphenylacetic acid-d4 in 1 mL of methanol or dimethyl sulfoxide (DMSO). Store at -20°C or -80°C.
- Analyte Stock Solution (1 mg/mL): Prepare a stock solution of the non-deuterated 4-Hydroxyphenylacetic acid in the same manner.
- Working Solutions: Prepare a series of calibration curve standards and quality control (QC) samples by serially diluting the analyte stock solution with a suitable solvent (e.g., 50:50



methanol:water). Prepare a working internal standard solution by diluting the IS stock solution to a fixed concentration (e.g., $1 \mu g/mL$).

- 2. Sample Preparation (Protein Precipitation):
- To 100 μ L of the biological sample (plasma, serum, or tissue homogenate), add a fixed volume (e.g., 10 μ L) of the working internal standard solution.
- Add 3-4 volumes of ice-cold acetonitrile or methanol to precipitate proteins.
- Vortex the mixture for 30 seconds.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in a suitable volume (e.g., 100 μ L) of the initial mobile phase for LC-MS analysis.
- 3. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
 - Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 μm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
 - Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to a high percentage to elute the analyte and internal standard, followed by a re-equilibration step.
 - Flow Rate: 0.3 0.5 mL/min.
 - Injection Volume: 5 10 μL.



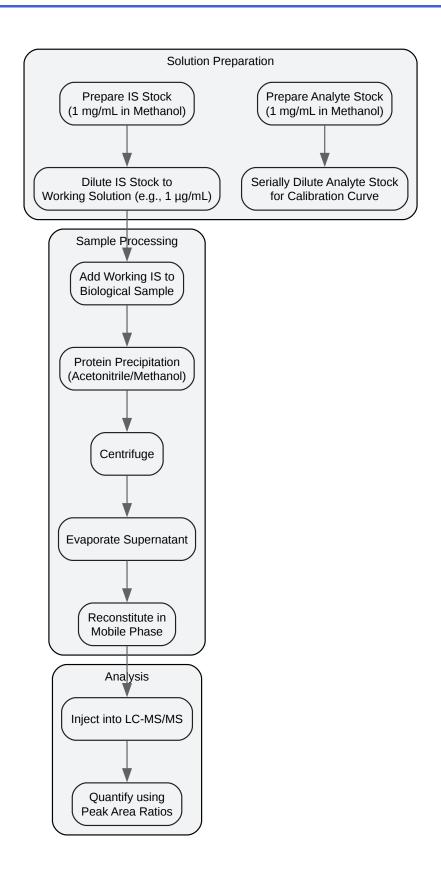
- Tandem Mass Spectrometry (MS/MS):
 - Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for acidic compounds.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Determine the optimal precursor and product ion transitions for both 4-Hydroxyphenylacetic acid and 4-Hydroxyphenylacetic acid-d4 by infusing the individual standard solutions.

4. Data Analysis:

- Quantify the analyte by calculating the ratio of the peak area of the analyte to the peak area
 of the internal standard.
- Construct a calibration curve by plotting the peak area ratios against the concentrations of the calibration standards.
- Determine the concentration of the analyte in the unknown samples from the calibration curve.

Workflow for LC-MS/MS Quantification using an Internal Standard





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Caption: Workflow for sample preparation and analysis using an internal standard.



Protocol 2: In Vitro Analysis of Nrf2 Pathway Activation

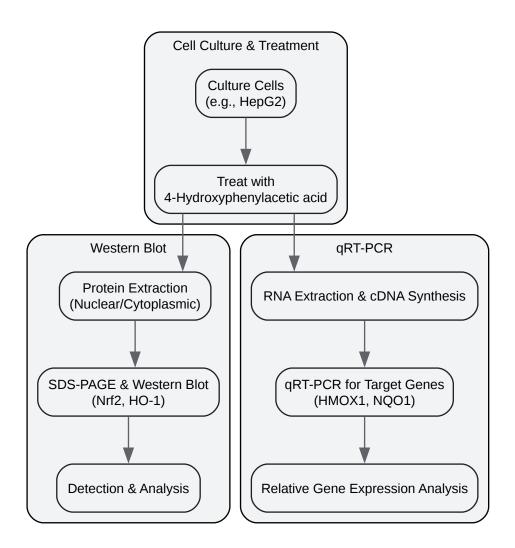
This protocol describes how to assess the ability of 4-Hydroxyphenylacetic acid to activate the Nrf2 signaling pathway in a cell-based assay.

- 1. Cell Culture and Treatment:
- Culture a suitable cell line (e.g., HepG2 human liver cancer cells) in appropriate media and conditions.
- Seed the cells in multi-well plates and allow them to adhere overnight.
- Treat the cells with varying concentrations of 4-Hydroxyphenylacetic acid for a specified period (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., sulforaphane).
- 2. Western Blot Analysis for Nrf2 and HO-1:
- Protein Extraction: Lyse the cells and prepare nuclear and cytoplasmic extracts to observe Nrf2 translocation.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a
 PVDF membrane, and probe with primary antibodies against Nrf2, HO-1 (a downstream
 target of Nrf2), and a loading control (e.g., Lamin B1 for nuclear extracts, GAPDH for
 cytoplasmic extracts).
- Detection: Use an appropriate secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
- 3. Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Genes:
- RNA Extraction and cDNA Synthesis: Isolate total RNA from the treated cells and reverse transcribe it into cDNA.



- qRT-PCR: Perform qRT-PCR using primers specific for Nrf2 target genes (e.g., HMOX1, NQO1) and a reference gene (e.g., GAPDH).
- Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Experimental Workflow for Nrf2 Activation Assay



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Caption: Workflow for assessing Nrf2 pathway activation in vitro.

Signaling Pathway

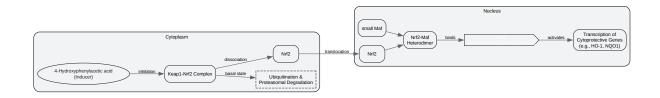
4-Hydroxyphenylacetic acid has been shown to be an activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[5] This pathway is a critical cellular defense



mechanism against oxidative stress.

Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent degradation by the proteasome. When cells are exposed to inducers like 4-Hydroxyphenylacetic acid, the conformation of Keap1 is altered, preventing it from targeting Nrf2 for degradation. This allows Nrf2 to stabilize and translocate to the nucleus. In the nucleus, Nrf2 forms a heterodimer with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a wide array of cytoprotective genes, including those encoding antioxidant enzymes (e.g., Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1)) and enzymes involved in glutathione synthesis.[6][7][8]

The Keap1-Nrf2 Signaling Pathway



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Caption: Activation of the Nrf2 pathway by an inducer like 4-HPAA.

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